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molecular formula C6H6ClN3O2 B1310107 4-Chloro-5-nitrobenzene-1,2-diamine CAS No. 67073-39-6

4-Chloro-5-nitrobenzene-1,2-diamine

Cat. No. B1310107
M. Wt: 187.58 g/mol
InChI Key: LOQLMWFVXRZASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759345B2

Procedure details

To a solution of 4-chloro-5-nitro-benzene-1,2-diamine (8.34 g, 44.4 mmol) and THF (625 mL) was added carbonyl diimidazole (8.65 g, 53.3 mmol) at 0° C. The reaction mixture was allowed to warm to 23° C. and was stirred for 20 h at this temperature. The reaction mixture was concentrated to a volume of 300 mL and 500 mL aqueous 1M HCl was added, followed by water (total volume 2 L). The resulting suspension was cooled at 0° C. for 2 h, and the precipitate was collected and dried on the filter. It was then triturated with cold EtOAc (20 mL) and rinsed EtOAc (2×5 mL) to yield the titled compound (7.26 g, 76% yield). MS (ESI/CI): mass calcd. for C7H4ClN3O3, 213.0; m/z found, 214.0 [M+H]+.
Quantity
8.34 g
Type
reactant
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step One
Name
Quantity
625 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:12])[C:5]([NH2:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[C:13](C1NC=CN=1)(C1NC=CN=1)=[O:14]>C1COCC1>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]2[NH:11][C:13](=[O:14])[NH:12][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
8.34 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1[N+](=O)[O-])N)N
Name
Quantity
8.65 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
625 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred for 20 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a volume of 300 mL and 500 mL aqueous 1M HCl
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled at 0° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried on the filter
CUSTOM
Type
CUSTOM
Details
It was then triturated with cold EtOAc (20 mL)
WASH
Type
WASH
Details
rinsed EtOAc (2×5 mL)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC2=C(NC(N2)=O)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.26 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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